molecular formula C17H19ClN2OS B14658452 Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester CAS No. 51308-78-2

Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester

Cat. No.: B14658452
CAS No.: 51308-78-2
M. Wt: 334.9 g/mol
InChI Key: DTJWGDQEBCZIHH-UHFFFAOYSA-N
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Description

Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a pyridine ring, a chlorophenyl group, and an ester linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester typically involves the reaction of 3-pyridinylcarbonimidothioic acid with 4-chlorobenzyl chloride and 2-methylpropyl alcohol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often require the presence of a base and are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted derivatives with amine or thiol groups

Scientific Research Applications

Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, by targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, the compound may act as an agonist or antagonist, influencing cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-(1-methylethyl) ester
  • Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(1-methylethyl) ester

Uniqueness

Compared to similar compounds, Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester stands out due to its specific ester linkage and the presence of a chlorophenyl group

Properties

CAS No.

51308-78-2

Molecular Formula

C17H19ClN2OS

Molecular Weight

334.9 g/mol

IUPAC Name

S-[(4-chlorophenyl)methyl] N-[2-(2-methylpropyl)pyridin-3-yl]carbamothioate

InChI

InChI=1S/C17H19ClN2OS/c1-12(2)10-16-15(4-3-9-19-16)20-17(21)22-11-13-5-7-14(18)8-6-13/h3-9,12H,10-11H2,1-2H3,(H,20,21)

InChI Key

DTJWGDQEBCZIHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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